

3-Methyl-1,2-thiazole-5-carboxylic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B1606719

[Get Quote](#)

An In-depth Technical Guide to **3-Methyl-1,2-thiazole-5-carboxylic acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-methyl-1,2-thiazole-5-carboxylic acid**, a heterocyclic compound of significant interest to the scientific community. Thiazole derivatives are recognized as crucial structural motifs in medicinal chemistry, demonstrating a wide array of biological activities.^[1] This document details the fundamental physicochemical properties of **3-methyl-1,2-thiazole-5-carboxylic acid**, including its molecular formula and weight. Furthermore, it outlines a representative synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles. The guide concludes with a discussion of its applications as a versatile building block in drug discovery and materials science, leveraging the unique reactivity of its thiazole core and carboxylic acid functional group.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the field of medicinal chemistry.^[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores its

versatile role in molecular design. The structural rigidity of the thiazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal framework for developing potent and selective therapeutic agents. Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[2\]](#)[\[3\]](#)

3-Methyl-1,2-thiazole-5-carboxylic acid is a specific derivative that combines this valuable heterocyclic core with two key functional groups: a methyl group at the 3-position and a carboxylic acid at the 5-position. The methyl group can influence the molecule's electronic properties and steric profile, while the carboxylic acid serves as a highly versatile chemical handle for further synthetic modifications, such as amidation or esterification, making it an invaluable intermediate in the synthesis of more complex molecules.[\[4\]](#)

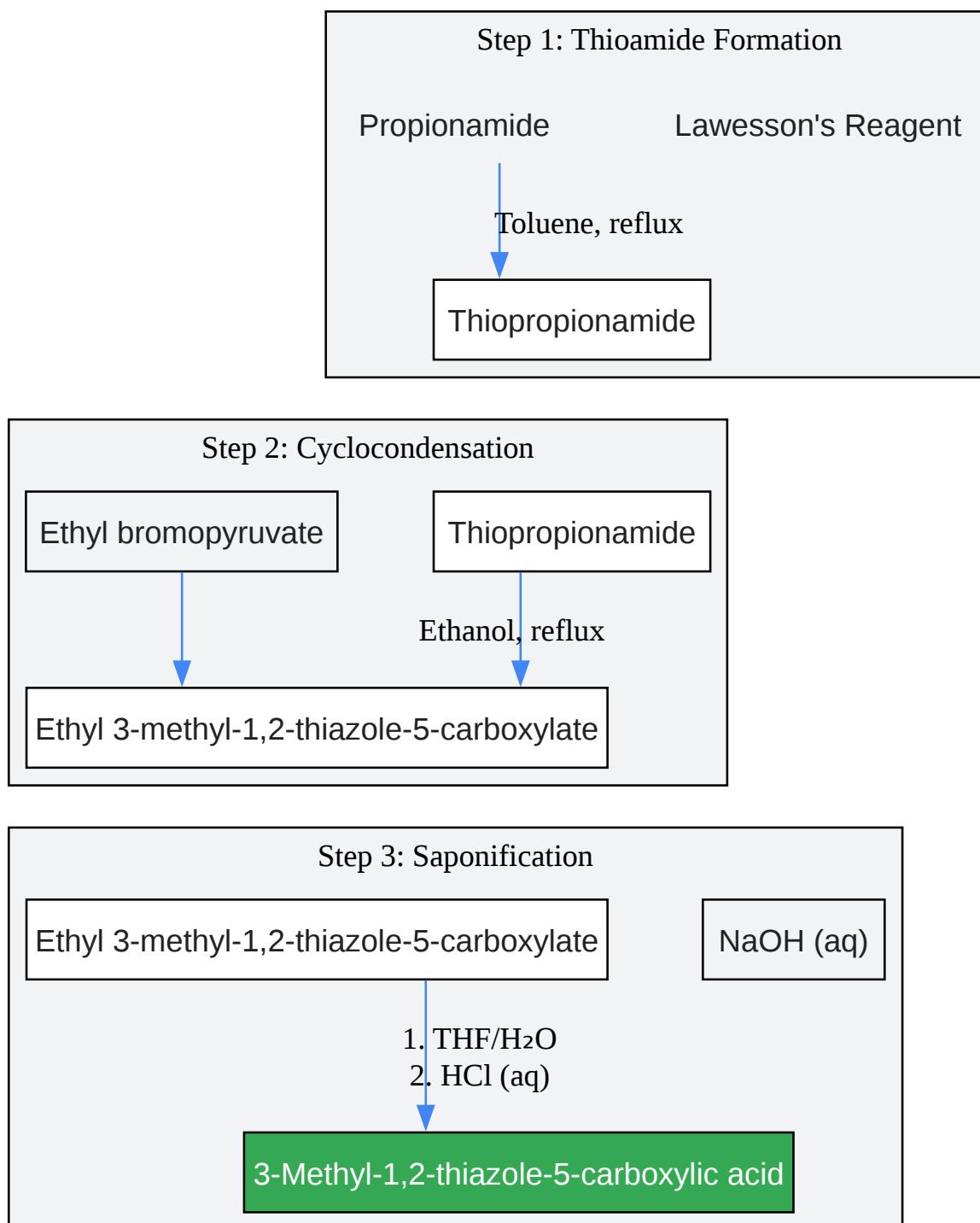
Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. **3-Methyl-1,2-thiazole-5-carboxylic acid** is characterized by a specific molecular structure that dictates its chemical behavior and physical characteristics.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NO ₂ S	[4] [5] [6]
Molecular Weight	143.16 g/mol	[4]
CAS Number	66975-83-5	[4] [5]
Appearance	Beige solid	[4]
InChI	InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)	[4] [6]
SMILES	Cc1cc(C(=O)O)sn1	[4]
PubChem CID	274092	[5]

A Representative Synthetic Pathway

While specific, peer-reviewed synthetic procedures for **3-methyl-1,2-thiazole-5-carboxylic acid** are not extensively documented, a robust pathway can be designed based on well-established principles of heterocyclic chemistry. The following workflow represents a logical and chemically sound approach to its synthesis, providing insights into the causality behind each step.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Methyl-1,2-thiazole-5-carboxylic acid**.

Experimental Protocol (Representative)

Step 1: Synthesis of Thiopropionamide

- To a solution of propionamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Causality: Lawesson's reagent is a highly effective thionating agent, replacing the carbonyl oxygen with sulfur. Toluene is used as a high-boiling, non-reactive solvent suitable for this transformation.
- Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude thiopropionamide.

Step 2: Cyclocondensation to form the Thiazole Ring

- Dissolve thiopropionamide (1.0 eq) in ethanol.
- Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
 - Causality: This step is a variation of the Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α -halo ester. A subsequent intramolecular condensation and dehydration yield the aromatic thiazole ring. Ethanol serves as a polar protic solvent that facilitates the reaction.
- After cooling, neutralize the mixture and concentrate to obtain the crude ester, ethyl 3-methyl-1,2-thiazole-5-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

- Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

- Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
 - Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylate salt. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3.
- The product, **3-methyl-1,2-thiazole-5-carboxylic acid**, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Workflow for Quality Assurance

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach ensures the highest level of confidence in the material's quality.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound validation.

Key Characterization Methodologies

- High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A pure sample should exhibit a single major peak.
- Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For **3-methyl-1,2-thiazole-5-carboxylic acid** (143.16 g/mol), one would expect to see a

molecular ion peak $[M+H]^+$ at approximately m/z 144.01 or $[M-H]^-$ at m/z 142.00.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. Expected signals would include a singlet for the methyl group (CH_3), a singlet for the proton on the thiazole ring, and a broad singlet for the acidic proton of the carboxylic acid.
 - ^{13}C NMR: Confirms the carbon framework of the molecule. Distinct signals for the five unique carbons (methyl, two sp^2 ring carbons, carboxyl, and the carbon at the $\text{N}=\text{C}-\text{S}$ junction) are expected.[7]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups. Key vibrational stretches to observe would be a strong $\text{C}=\text{O}$ stretch for the carboxylic acid and a broad $\text{O}-\text{H}$ stretch.[7]

Applications in Research and Drug Development

The utility of **3-methyl-1,2-thiazole-5-carboxylic acid** stems from its identity as a functionalized heterocyclic building block. Its structure is a valuable starting point for creating diverse chemical libraries for screening in drug discovery programs.

- Versatile Chemical Intermediate: The carboxylic acid group is readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel pharmaceuticals and agrochemicals.[4][8]
- Scaffold for Bioactive Molecules: The thiazole core is a well-established pharmacophore. By using **3-methyl-1,2-thiazole-5-carboxylic acid** as a scaffold, medicinal chemists can synthesize novel derivatives to target a variety of biological pathways. Published research on related thiazole carboxamides has demonstrated their potential as c-Met kinase inhibitors for cancer treatment and as COX inhibitors with anti-inflammatory and anticancer properties.[2][9]
- Fragment-Based Drug Discovery: In fragment-based screening, small, low-complexity molecules like this one are screened for weak binding to a biological target. Positive hits can

then be elaborated or linked together to build a more potent drug candidate. The defined vector for modification (the carboxylic acid) makes it an ideal fragment for such campaigns.

Conclusion

3-Methyl-1,2-thiazole-5-carboxylic acid represents more than just its molecular formula and weight. It is a highly valuable heterocyclic building block, embodying the chemical potential of the thiazole scaffold. Its straightforward, albeit representative, synthesis and well-defined structure make it an accessible and powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. As the demand for novel and effective small molecules continues to grow, the strategic application of such versatile intermediates will be paramount to innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. kuey.net [kuey.net]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 66975-83-5: 3-methyl-1,2-thiazole-5-carboxylic acid [cymitquimica.com]
- 5. 3-Methyl-1,2-thiazole-5-carboxylic acid | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-methyl-1,2-thiazole-5-carboxylic acid (C5H5NO2S) [pubchemlite.lcsb.uni.lu]
- 7. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [3-Methyl-1,2-thiazole-5-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1606719#3-methyl-1-2-thiazole-5-carboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1606719#3-methyl-1-2-thiazole-5-carboxylic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com